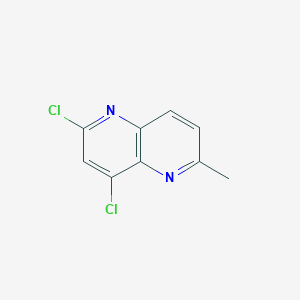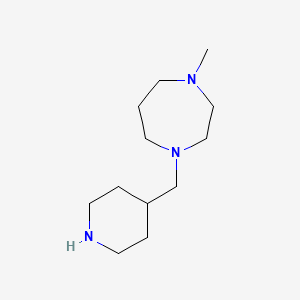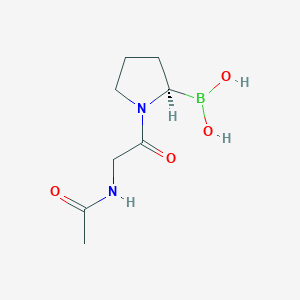![molecular formula C12H13FN2O B11888659 (6aS)-2-fluoro-5,6a,7,8,9,10-hexahydropyrido[1,2-a]quinoxalin-6-one](/img/structure/B11888659.png)
(6aS)-2-fluoro-5,6a,7,8,9,10-hexahydropyrido[1,2-a]quinoxalin-6-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(6aS)-2-fluoro-5,6a,7,8,9,10-hexahydropyrido[1,2-a]quinoxalin-6-one is a complex organic compound with a unique structure that includes a fluorine atom and a hexahydropyridoquinoxalinone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6aS)-2-fluoro-5,6a,7,8,9,10-hexahydropyrido[1,2-a]quinoxalin-6-one typically involves multi-step organic reactions. One common route includes the following steps:
Formation of the Quinoxaline Core: This can be achieved by condensing an o-phenylenediamine with a suitable diketone under acidic conditions.
Introduction of the Fluorine Atom: The fluorine atom can be introduced via electrophilic fluorination using reagents such as Selectfluor.
Cyclization: The final step involves cyclization to form the hexahydropyridoquinoxalinone core, which can be facilitated by heating under reflux with a suitable catalyst.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
(6aS)-2-fluoro-5,6a,7,8,9,10-hexahydropyrido[1,2-a]quinoxalin-6-one can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Employing reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the fluorine atom or other reactive sites on the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products
Oxidation: Formation of quinoxaline derivatives.
Reduction: Formation of partially reduced quinoxaline compounds.
Substitution: Formation of substituted quinoxaline derivatives.
Scientific Research Applications
(6aS)-2-fluoro-5,6a,7,8,9,10-hexahydropyrido[1,2-a]quinoxalin-6-one has several scientific research applications:
Medicinal Chemistry: Potential use as a scaffold for developing new pharmaceuticals due to its unique structure.
Materials Science: Possible applications in the development of novel materials with specific electronic properties.
Biological Studies: Investigated for its interactions with various biological targets, which could lead to new insights in biochemistry and pharmacology.
Mechanism of Action
The mechanism of action of (6aS)-2-fluoro-5,6a,7,8,9,10-hexahydropyrido[1,2-a]quinoxalin-6-one involves its interaction with specific molecular targets. The fluorine atom can enhance the compound’s binding affinity to certain enzymes or receptors, potentially inhibiting or modulating their activity. The exact pathways and molecular targets would depend on the specific application and require further research.
Comparison with Similar Compounds
Similar Compounds
Quinoxaline: A simpler structure without the hexahydropyrido ring.
Fluoroquinolones: A class of antibiotics with a fluorine atom and a quinolone core.
Pyridoquinoxalines: Compounds with similar core structures but different substituents.
Uniqueness
(6aS)-2-fluoro-5,6a,7,8,9,10-hexahydropyrido[1,2-a]quinoxalin-6-one is unique due to the combination of its fluorine atom and hexahydropyridoquinoxalinone core, which imparts distinct chemical and biological properties not found in simpler analogs.
Properties
Molecular Formula |
C12H13FN2O |
|---|---|
Molecular Weight |
220.24 g/mol |
IUPAC Name |
(6aS)-2-fluoro-5,6a,7,8,9,10-hexahydropyrido[1,2-a]quinoxalin-6-one |
InChI |
InChI=1S/C12H13FN2O/c13-8-4-5-9-11(7-8)15-6-2-1-3-10(15)12(16)14-9/h4-5,7,10H,1-3,6H2,(H,14,16)/t10-/m0/s1 |
InChI Key |
QMKVLKJZNLAHBB-JTQLQIEISA-N |
Isomeric SMILES |
C1CCN2[C@@H](C1)C(=O)NC3=C2C=C(C=C3)F |
Canonical SMILES |
C1CCN2C(C1)C(=O)NC3=C2C=C(C=C3)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![[(2-Oxo-1,2-dihydroquinolin-8-yl)oxy]acetic acid](/img/structure/B11888596.png)




![(R)-7-Amino-5-benzyl-5-azaspiro[2.4]heptan-4-one](/img/structure/B11888626.png)


![6-Benzyl-6-azaspiro[2.5]octan-4-one](/img/structure/B11888641.png)



